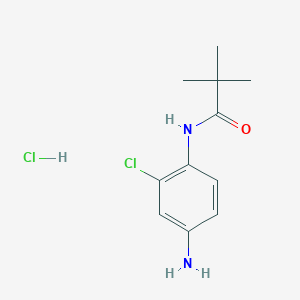
2-(2-Morpholinoethoxy)benzaldehyde oxalate
Descripción general
Descripción
“2-(2-Morpholinoethoxy)benzaldehyde oxalate” is a chemical compound with the CAS Number: 1185413-44-8 . It has a molecular weight of 325.32 and a molecular formula of C15H19NO7 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13 (12)17-10-7-14-5-8-16-9-6-14;3-1 (4)2 (5)6/h1-4,11H,5-10H2; (H,3,4) (H,5,6) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 325.32 and a molecular formula of C15H19NO7 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Compound Formation :
- 2-Morpholinobutadienes, which are structurally similar to 2-(2-Morpholinoethoxy)benzaldehyde oxalate, have been shown to react like typical enamines with various reagents, leading to products that depend on the conformation of the 2-aminobutadienes (Barluenga et al., 1990).
- Morpholinone-derived salts are known to catalyze chemoselective cross-benzoin reactions, which include reactions with benzaldehyde derivatives (Langdon et al., 2014).
Synthesis and Structural Analysis :
- A reaction of benzaldehyde with methyl acetoacetate and morpholine in refluxing conditions resulted in new condensation products, demonstrating the versatility of morpholine derivatives in organic synthesis (Nitta et al., 1992).
Catalytic and Synthetic Applications :
- Polymer beads decorated with morpholine aldehydes have been used as supports for A3 coupling catalysts, indicating the role of morpholine derivatives in catalysis (Bukowska et al., 2020).
- In another study, 2-aminobuta-1,3-diene derivatives, similar to this compound, were used as building blocks in hetero- and carbo-cyclization processes, demonstrating the utility of these compounds in complex chemical reactions (Barluenga et al., 1988).
Biological Activity and Pharmacology :
- Schiff bases of morpholine were prepared and evaluated for antimalarial and antiproliferative activities, highlighting the potential pharmacological applications of morpholine derivatives (Jarrahpour et al., 2015).
Safety and Hazards
The compound has a GHS07 pictogram . The hazard statements include H302 , indicating that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h1-4,11H,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIXCSWIOXMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)
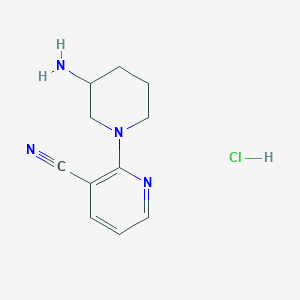
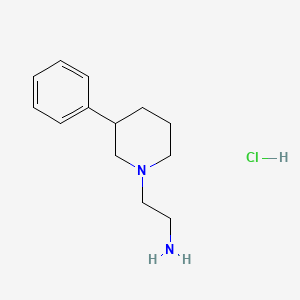
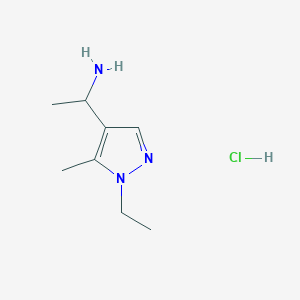

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
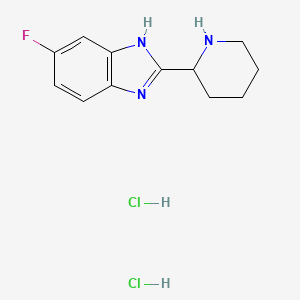
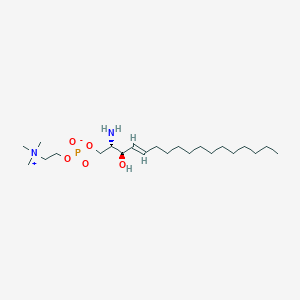
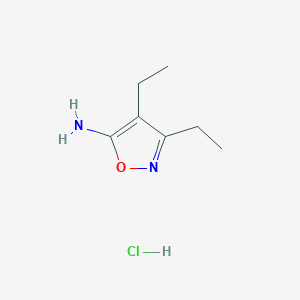
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)

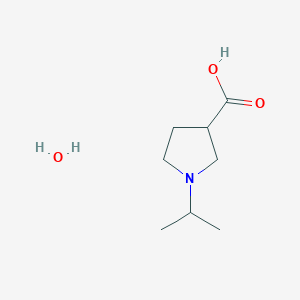
![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)
